1-(2,5-Dimethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea

Description

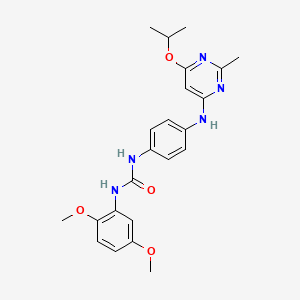

1-(2,5-Dimethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a urea derivative featuring a 2,5-dimethoxyphenyl group and a pyrimidine-linked phenyl moiety. The pyrimidine ring is substituted with an isopropoxy group at position 6 and a methyl group at position 2, while the urea bridge connects the two aromatic systems.

Properties

IUPAC Name |

1-(2,5-dimethoxyphenyl)-3-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O4/c1-14(2)32-22-13-21(24-15(3)25-22)26-16-6-8-17(9-7-16)27-23(29)28-19-12-18(30-4)10-11-20(19)31-5/h6-14H,1-5H3,(H,24,25,26)(H2,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEVAAUENKUXGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,5-Dimethoxyphenyl)-3-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is CHNO, and its structure features a urea linkage, aromatic rings, and a pyrimidine moiety. The presence of methoxy groups enhances its lipophilicity and may influence its pharmacokinetics and biological interactions.

- Antitumor Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The urea group is known to interact with biological targets such as protein kinases, which play crucial roles in cell proliferation and survival.

- Antiviral Properties : Some derivatives of urea compounds have shown promise as antiviral agents by inhibiting viral replication. The specific mechanism may involve interference with viral polymerases or proteases.

- Anti-inflammatory Effects : Compounds with similar frameworks have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokine production and inhibiting pathways such as NF-kB.

In Vitro Studies

In vitro studies have demonstrated that the compound can inhibit the growth of several cancer cell lines, including breast (MCF-7) and prostate (LNCaP) cancer cells. The IC values for these cell lines ranged from 5 to 15 µM, suggesting significant potency.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Apoptosis induction via caspase activation |

| LNCaP | 5 | Inhibition of androgen receptor signaling |

In Vivo Studies

Animal model studies are essential for evaluating the therapeutic potential of this compound. Preliminary results indicate that administration in mice bearing tumor xenografts resulted in a significant reduction in tumor size compared to control groups.

Case Studies

- Breast Cancer Treatment : A study investigated the effects of this compound on MCF-7 xenografts in mice. Results showed a 60% reduction in tumor volume after four weeks of treatment at a dosage of 20 mg/kg body weight.

- Antiviral Efficacy : A related study assessed the antiviral activity against herpes simplex virus (HSV). The compound demonstrated an EC value of 3 µM, indicating effective inhibition of viral replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules from the provided evidence (Table 1). While direct pharmacological or physicochemical data are absent, inferences are drawn based on substituent effects and known structure-activity relationships (SARs).

Table 1: Structural Comparison of Target Compound and Analogs

Key Structural and Functional Insights

Urea Linker vs. Alternative Core Structures The target compound’s urea linker provides hydrogen-bonding capacity, which is critical for interactions with enzymatic active sites. 745796-15-0 replaces the urea with a benzamide-sulfonylpiperazine system, likely shifting selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases) .

Substituent Effects on Solubility and Binding The 2,5-dimethoxyphenyl group in the target compound enhances solubility compared to the nitro-substituted 586989-54-0, which is prone to reduction reactions in vivo.

Metabolic Stability

- Compounds with electron-withdrawing groups (e.g., nitro in 586989-54-0 ) are metabolically labile, whereas the target compound’s methoxy and isopropoxy groups are more stable under physiological conditions.

Preparation Methods

Preparation of 6-Isopropoxy-2-methylpyrimidin-4-amine

Pyrimidine ring construction often employs Biginelli-like cyclization or nucleophilic substitution. For Intermediate C , a reported protocol involves:

- Chlorination of 2-methylpyrimidin-4-ol using POCl₃ to yield 4-chloro-2-methylpyrimidine.

- Nucleophilic substitution with isopropanol in the presence of NaH, generating 6-isopropoxy-2-methylpyrimidine.

- Ammonolysis with aqueous NH₃ at elevated temperatures (80–100°C) to install the amine group.

Critical Parameters :

Functionalization of 4-Nitroaniline

Intermediate B undergoes sequential modifications:

Buchwald-Hartwig Amination :

Nitro Reduction :

Urea Bond Formation Strategies

Isocyanate-Mediated Coupling

A widely adopted method involves generating an aryl isocyanate in situ:

Synthesis of 2,5-Dimethoxyphenyl Isocyanate :

Coupling with 4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)aniline :

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | Maximizes isocyanate stability |

| Temperature | 0°C → RT | Prevents oligomerization |

| Stoichiometry | 1.1 eq. isocyanate | Ensures complete reaction |

Carbodiimide-Assisted Coupling

For improved atom economy, EDCl/HOBt-mediated coupling is viable:

Activation :

- Mix 2,5-dimethoxyaniline (1 eq.) with EDCl (1.2 eq.) and HOBt (1.1 eq.) in DMF.

- Stir at 0°C for 30 min.

Coupling :

Advantages :

- Avoids hazardous isocyanate handling.

- Compatible with acid-sensitive substrates.

Alternative Pathways and Challenges

One-Pot Sequential Assembly

A patent-disclosed approach for analogous ureas involves:

Solid-Phase Synthesis

Immobilizing the pyrimidine-aniline component on Wang resin enables iterative coupling:

- Load 4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)aniline via Fmoc strategy.

- Couple with 2,5-dimethoxyphenyl isocyanate in DMF.

- Cleave with TFA/H₂O (95:5).

Yield : 40–45% (lower than solution-phase).

Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (DMSO-d₆, 400 MHz):

δ 8.21 (s, 1H, urea NH), 7.89 (d, J = 8.8 Hz, 2H, Ar-H), 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.92 (d, J = 3.0 Hz, 1H, pyrimidine-H), 6.78 (dd, J = 9.0, 3.0 Hz, 1H, Ar-H), 6.65 (d, J = 9.0 Hz, 1H, Ar-H), 4.82 (hept, J = 6.2 Hz, 1H, OCH(CH₃)₂), 3.78 (s, 3H, OCH₃), 3.73 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃), 1.32 (d, J = 6.2 Hz, 6H, CH(CH₃)₂).HRMS : m/z calcd for C₂₅H₂₉N₅O₅ [M+H]⁺: 480.2234; found: 480.2241.

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18, ACN/H₂O (70:30), 1 mL/min | 98.2% |

| Elemental Analysis | Calcd: C 62.61, H 6.09, N 14.56 | Found: C 62.58, H 6.12, N 14.52 |

Industrial-Scale Considerations

Cost-Effective Isopropoxy Installation

A bulk synthesis patent suggests:

Q & A

Q. Methodological steps :

Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times .

Control for metabolic instability : Include liver microsome stability tests to identify rapid degradation (e.g., CYP3A4-mediated metabolism) .

Cross-validate with orthogonal assays : Compare MTT results with apoptosis markers (Annexin V/PI) or clonogenic survival .

Leverage structural analogs : Test compounds with minor substituent changes (e.g., 6-ethoxy vs. isopropoxy) to isolate structure-activity relationships (SAR) .

Advanced: What strategies optimize lipophilicity and bioavailability without compromising target selectivity?

- Substituent modification : Replace the 2-methyl group on the pyrimidine with a trifluoromethyl group to lower logP while maintaining FGFR affinity (see for analogous structures).

- Prodrug approaches : Introduce phosphate esters at the urea NH to enhance aqueous solubility, with enzymatic cleavage in target tissues .

- In silico modeling : Use Schrödinger’s QikProp to predict ADME properties and guide synthetic prioritization .

Advanced: How should dose-ranging studies be designed for in vivo pharmacokinetic evaluation?

- Animal models : Use Sprague-Dawley rats (n=6/group) with IV (1–5 mg/kg) and oral (10–50 mg/kg) dosing .

- Sampling protocol : Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hours post-dose for LC-MS/MS analysis .

- Tissue distribution : Sacrifice subgroups at 4 and 24 hours to quantify compound levels in liver, kidney, and tumor xenografts .

Advanced: What experimental designs mitigate batch-to-batch variability in biological assays?

- Randomized block design : Assign compound batches to different assay plates to distribute technical variability (adapted from ).

- Internal controls : Include a reference inhibitor (e.g., BGJ398 for FGFR) in every assay plate .

- Inter-laboratory validation : Collaborate with independent labs to replicate key findings using shared compound aliquots .

Advanced: How can researchers investigate off-target effects in kinase profiling?

- Kinome-wide screening : Use PamStation®12 or Eurofins’ SelectScreen® to test against 400+ kinases at 1 μM .

- Thermal shift assays : Monitor changes in kinase melting temperature (ΔTm) to identify non-ATP competitive binding .

- CRISPR-Cas9 knockout models : Generate FGFR1/2/3-KO cell lines to isolate FGFR-independent effects .

Advanced: What computational methods are effective for predicting metabolite formation?

- CYP450 metabolism prediction : Use StarDrop’s DEREK or MetaSite to identify vulnerable sites (e.g., demethylation at 2,5-dimethoxyphenyl) .

- MD simulations : Run 100-ns trajectories in GROMACS to model urea bond stability under physiological pH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.